Oral Bioavailability Advantage: Fivefold Greater AUC Compared to Ciprofloxacin
Ofloxacin exhibits significantly higher oral bioavailability than ciprofloxacin, a key differentiator in procurement for oral formulation development. A direct comparative review established that at similar oral doses, ofloxacin yields a fivefold greater area under the curve (AUC) [1]. This is attributed to more complete absorption, higher peak serum concentrations, and a longer terminal elimination half-life [1].
| Evidence Dimension | Oral Bioavailability (AUC) |
|---|---|
| Target Compound Data | Fivefold greater AUC |
| Comparator Or Baseline | Ciprofloxacin (at similar oral doses) |
| Quantified Difference | 5x greater AUC |
| Conditions | Comparative pharmacokinetic review; human subjects; similar oral doses |
Why This Matters
Superior oral bioavailability reduces the required dose and frequency for achieving therapeutic concentrations, directly impacting cost-effectiveness in large-scale procurement and simplifying oral dosage form design.
- [1] Wolfson JS, Hooper DC. Comparative pharmacokinetics of ofloxacin and ciprofloxacin. Am J Med. 1989;87(6C):31S-36S. View Source
